3,3'-Oxydibenzoyl chloride
Overview
Description
3,3’-Oxydibenzoyl chloride is an organic compound with the molecular formula C14H8Cl2O3. It is a derivative of benzoyl chloride and is characterized by the presence of two benzoyl chloride groups connected by an oxygen atom. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Oxydibenzoyl chloride typically involves the reaction of 3,3’-dihydroxybenzophenone with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The general reaction scheme is as follows:
3,3’-Dihydroxybenzophenone+Thionyl chloride→3,3’-Oxydibenzoyl chloride+Sulfur dioxide+Hydrogen chloride
The reaction is usually performed in an inert solvent such as toluene or dichloromethane, and the temperature is maintained at around 70°C to ensure complete conversion of the starting material .
Industrial Production Methods
In an industrial setting, the production of 3,3’-Oxydibenzoyl chloride follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with efficient stirring and temperature control. The use of thionyl chloride in excess ensures the complete conversion of the starting material, and the by-products (sulfur dioxide and hydrogen chloride) are removed through appropriate scrubbing systems to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,3’-Oxydibenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,3’-dihydroxybenzophenone and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with diamines to form polyamides.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form amides. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Alcohols: Reacts with alcohols to form esters. The reaction is often catalyzed by a base such as pyridine.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Dihydroxybenzophenone: Formed from hydrolysis.
Scientific Research Applications
3,3’-Oxydibenzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Used in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 3,3’-Oxydibenzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon atoms are susceptible to nucleophilic attack, leading to the formation of various derivatives such as amides and esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4,4’-Oxydibenzoyl chloride: Similar structure but with the oxygen atom connecting the benzoyl chloride groups at the para position.
3,4’-Oxydibenzoyl chloride: Similar structure but with the oxygen atom connecting the benzoyl chloride groups at the meta and para positions.
Uniqueness
3,3’-Oxydibenzoyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. This compound’s ortho-substitution pattern allows for distinct interactions and applications compared to its para- and meta-substituted analogs .
Properties
IUPAC Name |
3-(3-carbonochloridoylphenoxy)benzoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-13(17)9-3-1-5-11(7-9)19-12-6-2-4-10(8-12)14(16)18/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUHAGMVTPMOIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(=O)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601307839 | |
Record name | 3,3′-Oxybis[benzoyl chloride] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601307839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19434-44-7 | |
Record name | 3,3′-Oxybis[benzoyl chloride] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19434-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3′-Oxybis[benzoyl chloride] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601307839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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